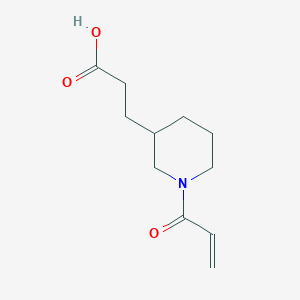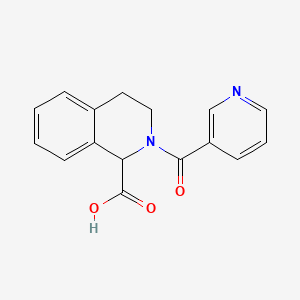![molecular formula C13H11NO3 B7588841 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA is a derivative of benzoic acid and has a molecular weight of 223.25 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes, including COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, and their inhibition by this compound may contribute to its anti-inflammatory effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. However, the safety and efficacy of this compound in humans have not been established, and further research is needed to determine its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential anti-cancer effects. However, the safety and efficacy of this compound in humans have not been established, and further research is needed to determine its potential as a therapeutic agent. Additionally, this compound may have limitations for lab experiments, including its potential toxicity and the need for further research to determine its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include further studies to determine its mechanism of action, potential side effects, and safety and efficacy in humans. Additionally, research is needed to determine the optimal dosage and administration route for this compound and to explore its potential as a therapeutic agent for inflammatory and cancer-related conditions. Other potential directions for research include the synthesis of new derivatives of this compound with improved efficacy and safety profiles and the development of new methods for synthesizing this compound.
Synthesemethoden
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid can be synthesized using various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid. Other methods for synthesizing this compound include the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential applications in scientific research, particularly in the field of biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and are targets for the development of anti-inflammatory drugs. This compound has also been studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells.
Eigenschaften
IUPAC Name |
3-(4-methylpyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXMGMYXJITGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)



